molecular formula C4H12N2O B14466303 [(3-Aminopropyl)amino]methanol CAS No. 66208-33-1

[(3-Aminopropyl)amino]methanol

Cat. No.: B14466303
CAS No.: 66208-33-1
M. Wt: 104.15 g/mol
InChI Key: KWFKYDVHKVXRHZ-UHFFFAOYSA-N
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Description

[(3-Aminopropyl)amino]methanol is an organic compound that features both amine and alcohol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Aminopropyl)amino]methanol typically involves the reaction of 3-aminopropylamine with formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{3-aminopropylamine} + \text{formaldehyde} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch or continuous processes. These methods are optimized for yield and purity, and may include additional steps such as purification and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

[(3-Aminopropyl)amino]methanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Simpler amines.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

[(3-Aminopropyl)amino]methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which [(3-Aminopropyl)amino]methanol exerts its effects depends on its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of the amine group, allowing it to participate in various biochemical reactions. Additionally, the alcohol group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    (3-Aminopropyl)triethoxysilane: Used in silanization processes and surface functionalization.

    (3-Aminopropyl)trimethoxysilane: Similar applications in surface modification and functionalization.

Uniqueness

[(3-Aminopropyl)amino]methanol is unique due to its dual functional groups, which provide versatility in chemical reactions and applications. This dual functionality allows it to participate in a wider range of reactions compared to similar compounds that may only have one functional group.

Properties

CAS No.

66208-33-1

Molecular Formula

C4H12N2O

Molecular Weight

104.15 g/mol

IUPAC Name

(3-aminopropylamino)methanol

InChI

InChI=1S/C4H12N2O/c5-2-1-3-6-4-7/h6-7H,1-5H2

InChI Key

KWFKYDVHKVXRHZ-UHFFFAOYSA-N

Canonical SMILES

C(CN)CNCO

Origin of Product

United States

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